吉非替尼-d3

描述

Gefitinib is a tyrosine kinase inhibitor used as first-line therapy to treat non-small cell lung carcinoma (NSCLC) that meets certain genetic mutation criteria .

Synthesis Analysis

The synthesis of gefitinib started with 7-methoxy-4-oxo-3,4-dihydroquinazolin-6-yl acetate which underwent chlorination by phosphorus oxychloride to give a product. The produced 4-chloroquinazoline was reacted with 3-chloro-4-fluoroaniline in isopropanol alcohol (i-ProOH) to give the final product . In another study, a nanocarrier for the anticancer drug gefitinib was synthesized using a microfluidic chip. Chitosan and alginate natural polymers were utilized for the synthesis of the nanocarrier .

Molecular Structure Analysis

The crystal structure of EGFR-gefitinib complex was used for binding pocket similarity searches on a druggable proteome database . The analysis of the crystal structure of this dimer revealed a three-dimensional isostructurality with the already reported form .

Chemical Reactions Analysis

Gefitinib is an inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase that binds to the adenosine triphosphate (ATP)-binding site of the enzyme . It blocks the proliferation of downstream signals that prevent cancer cells from proliferating by inhibiting tyrosine phosphorylation of the epidermal growth factor receptor .

Physical and Chemical Properties Analysis

Gefitinib is a well-tolerated treatment for advanced NSCLC. The most common adverse events are skin reaction and diarrhea, both of which are generally mild, noncumulative, and manageable .

科学研究应用

代谢途径和生物活化

- 吉非替尼的代谢组学研究:代谢组学方法鉴定了 34 种吉非替尼的代谢物和加合物,包括醛和亚胺鎓离子等新的潜在反应性代谢物,提供了对吉非替尼生物活化及其相关不良反应的见解 (Liu 等,2015).

耐药机制

- 克服肺癌干细胞中的吉非替尼耐药性:研究表明,miR-128 可以通过抑制 c-MET/PI3K/AKT 通路逆转肺癌干细胞对吉非替尼的耐药性,提示了一种增强吉非替尼敏感性的潜在策略 (Jiang 等,2016).

- ABCC10 在吉非替尼转运和耐药中的作用:ABCC10 已被确定在吉非替尼的转运中发挥重要作用,并导致非小细胞肺癌 (NSCLC) 中的获得性耐药性,为克服耐药性提供了新的靶点 (Zhao 等,2018).

增强药物疗效

- 与其他化合物的协同作用:研究已经探索了吉非替尼与其他化合物(如白藜芦醇)的联合,证明了通过调节药物积累以及触发凋亡和自噬,协同抑制吉非替尼耐药 NSCLC 细胞增殖的作用 (Zhu 等,2015).

新型给药系统

- 使用纳米材料进行靶向递送:透明质酸功能化的氧化石墨烯纳米片靶向递送吉非替尼的研究显示,有望增强肺癌治疗中的药物稳定性、生物相容性和治疗效果 (Liu 等,2018).

心脏毒性和机制

- 研究心脏毒性:吉非替尼在体内和体外心脏毒性作用的研究探讨了凋亡、氧化应激和特定信号通路的作用,强调了治疗期间谨慎和监测的必要性 (Alhoshani 等,2020).

作用机制

Target of Action

Gefitinib-d3 primarily targets the Epidermal Growth Factor Receptor (EGFR) . EGFR is a protein that is often overexpressed in certain human carcinoma cells, such as lung and breast cancer cells . It plays a crucial role in cell growth and proliferation .

Mode of Action

Gefitinib-d3 is a type of targeted cancer drug known as a tyrosine kinase inhibitor (TKI) . It works by inhibiting the intracellular phosphorylation of numerous tyrosine kinases associated with transmembrane cell surface receptors, including the tyrosine kinases associated with EGFR . Gefitinib-d3 binds to the adenosine triphosphate (ATP)-binding site of the enzyme, thereby blocking signal transduction and resulting in the inhibition of cell proliferation .

Biochemical Pathways

The primary biochemical pathway affected by Gefitinib-d3 is the EGFR signaling pathway . By inhibiting EGFR, Gefitinib-d3 blocks the signals that tell cancer cells to grow . This leads to the inhibition of cell proliferation and the induction of apoptosis in cancer cells .

Pharmacokinetics

Gefitinib-d3 is extensively metabolized in the body . It reaches the maximum plasma level relatively fast and is distributed extensively . The compound undergoes extensive biotransformation and is predominantly excreted in feces, with less than 7% excreted in the urine . The major enzyme involved in the metabolism of Gefitinib-d3 is CYP3A4 .

Result of Action

The molecular effect of Gefitinib-d3 is the inhibition of the EGFR tyrosine kinase, which leads to the blocking of signal transduction . This results in the inhibition of cell proliferation and the induction of apoptosis in cancer cells . On a cellular level, Gefitinib-d3 selectively targets the mutant proteins in malignant cells .

Action Environment

The action, efficacy, and stability of Gefitinib-d3 can be influenced by various environmental factors. The use of gefitinib-d3 is predicted to present an insignificant risk to the environment . The environmental risk is based on the Predicted Environmental Concentration (PEC) and the Predicted No Effect Concentration (PNEC) ratio

安全和危害

未来方向

The discovery of the monoclonal antibody trastuzumab almost 25 years ago revolutionized treatment and drug development for HER2 + breast cancer. Here, Swain et al. review the current standard of care for HER2 + breast cancer, describe mechanisms of drug resistance and focus on next-generation platforms and therapies for the treatment of this disease .

生化分析

Biochemical Properties

Gefitinib-d3 interacts with various enzymes and proteins, primarily the EGFR tyrosine kinase. It binds to the adenosine triphosphate (ATP)-binding site of the enzyme, thereby inhibiting the intracellular phosphorylation of numerous tyrosine kinases associated with transmembrane cell surface receptors . This interaction disrupts the signaling pathways that promote cell growth and proliferation, leading to the inhibition of cancer cell growth .

Cellular Effects

Gefitinib-d3 has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it inhibits the EGFR signaling pathway, leading to the suppression of downstream pathways such as MAPK and AKT, which are crucial for cell proliferation and survival .

Molecular Mechanism

The molecular mechanism of action of Gefitinib-d3 involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . By binding to the ATP-binding site of EGFR, it inhibits the activation of the receptor, thereby preventing the initiation of downstream signaling pathways that promote cell growth and proliferation .

Temporal Effects in Laboratory Settings

Over time, Gefitinib-d3 demonstrates stability and long-term effects on cellular function in both in vitro and in vivo studies

Dosage Effects in Animal Models

In animal models, the effects of Gefitinib-d3 vary with different dosages . Lower doses can effectively inhibit tumor growth, while higher doses may lead to toxic or adverse effects

Metabolic Pathways

Gefitinib-d3 is involved in various metabolic pathways. It interacts with enzymes such as CYP3A5 and CYP2D6, which play a role in its metabolism . It also affects metabolic flux and metabolite levels, as seen in its impact on lipid metabolism and cholesterol biosynthesis .

Transport and Distribution

Gefitinib-d3 is transported and distributed within cells and tissues through various mechanisms . It interacts with transporters such as the ATP-binding cassette and the solute carrier superfamily . These interactions can affect the localization or accumulation of Gefitinib-d3 within cells.

Subcellular Localization

It is known that distinct N-terminal fusion partners drive differential subcellular localization, which imparts distinct cell signaling and oncogenic properties of different, clinically relevant ROS1 RTK fusion oncoproteins .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway of Gefitinib-d3 involves the introduction of deuterium atoms at specific positions in the Gefitinib molecule. This can be achieved through selective deuteration reactions using deuterated reagents. The starting material, Gefitinib, is first subjected to a series of protection and deprotection reactions to selectively introduce deuterium atoms at specific positions. The final product, Gefitinib-d3, is obtained after purification and characterization.", "Starting Materials": [ "Gefitinib", "Deuterated reagents" ], "Reaction": [ "Protection of the amine group with Boc anhydride", "Selective deprotection of the 4-methoxy group with boron tribromide", "Reduction of the nitro group to an amine using palladium on carbon and hydrogen gas", "Selective deuteration at specific positions using deuterated reagents", "Removal of the Boc protecting group using trifluoroacetic acid", "Purification and characterization of the final product, Gefitinib-d3" ] } | |

CAS 编号 |

1173976-40-3 |

分子式 |

C22H24ClFN4O3 |

分子量 |

449.926 |

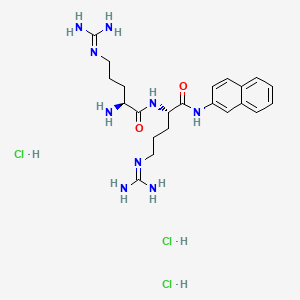

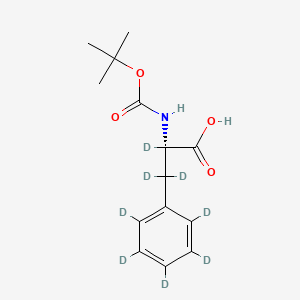

IUPAC 名称 |

N-(3-chloro-4-fluorophenyl)-6-(3-morpholin-4-ylpropoxy)-7-(trideuteriomethoxy)quinazolin-4-amine |

InChI |

InChI=1S/C22H24ClFN4O3/c1-29-20-13-19-16(12-21(20)31-8-2-5-28-6-9-30-10-7-28)22(26-14-25-19)27-15-3-4-18(24)17(23)11-15/h3-4,11-14H,2,5-10H2,1H3,(H,25,26,27)/i1D3 |

InChI 键 |

XGALLCVXEZPNRQ-FIBGUPNXSA-N |

SMILES |

COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)OCCCN4CCOCC4 |

同义词 |

N-(3-Chloro-4-fluorophenyl)-7-(methoxy-d3)-6-[3-(4-morpholinyl)propoxy]-4-quinazolinamine; Iressa-d3; ZD 1839-d3; |

产品来源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,4,9,9a-Tetrahydropyrazino[2,1-c][1,4]oxazin-8(1H)-amine](/img/structure/B563419.png)

![Phenol, 2-[3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-methyl-, (S)-,[S-(R*,R*)]-2,3-dihydroxybutanedioate (1:1) (salt)](/img/structure/B563420.png)